![molecular formula C12H13N3O3 B2791154 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1708509-73-2](/img/structure/B2791154.png)
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a carboxylic acid functional group at the 7-position and an oxan-4-yl substituent
Wirkmechanismus
Target of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, rimegepant and telcagepant, which are imidazo[4,5-b]pyridine derivatives, are used for the treatment of migraines .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets to bring about changes that result in their medicinal properties .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with valuable medicinal properties .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with oxan-4-yl ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Hydrogenated imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
One of the prominent applications of this compound is its role as a GSK-3 inhibitor . GSK-3 is implicated in various diseases, including Alzheimer's disease and mood disorders. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant inhibitory activity against GSK-3, making them potential candidates for treating neurodegenerative diseases and mood disorders .
Case Study:
A study demonstrated that certain imidazo[4,5-b]pyridine derivatives showed nanomolar inhibition against GSK-3β with improved central nervous system permeability compared to earlier compounds . This suggests that modifications to the structure can enhance bioavailability and efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer properties , particularly against gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase, which is often mutated in GISTs, is a critical therapeutic target .
Case Study:
Patents have been filed for compounds that demonstrate the ability to inhibit c-KIT across various mutations, indicating the potential of imidazo[4,5-b]pyridine derivatives in cancer therapy . These findings underscore the importance of structure-activity relationship studies in developing effective anticancer agents.
PI3Kγ Inhibition
Another area of research involves the selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a role in immune response and inflammation. Compounds similar to 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid have been shown to selectively inhibit PI3Kγ, presenting opportunities for treating autoimmune diseases .
Data Table: Summary of Applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(oxan-4-yl)pyrimidine-5-carboxylic acid: Similar in structure but with a pyrimidine core instead of an imidazo[4,5-b]pyridine core.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Similar core structure but lacks the oxan-4-yl substituent.
Uniqueness
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the combination of its imidazo[4,5-b]pyridine core and oxan-4-yl substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biologische Aktivität
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyridine core and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
Property | Value |
---|---|
IUPAC Name | 2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Molecular Formula | C12H13N3O3 |
Molar Mass | 233.25 g/mol |
CAS Number | 1708509-73-2 |
Synthesis
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine derivatives and oxan-4-yl ketones under acidic or basic conditions. The introduction of the carboxylic acid group is often achieved through subsequent oxidation reactions.
Anticancer Properties
Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit significant anticancer activity. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine display inhibitory effects on various cancer cell lines. The cytotoxicity of related compounds was evaluated using MTT assays against human cancer cell lines such as NCI H292 (lung carcinoma) and HL-60 (promyelocytic leukemia), with some compounds achieving IC50 values as low as 19 µM .
Antimicrobial and Antiviral Activities
The compound's potential as an antimicrobial agent has also been explored. It has been noted for its activity against a range of bacterial strains and viruses. The mechanism of action may involve interference with critical cellular processes in pathogens, although specific pathways remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the imidazo ring. For instance, substituents at the C6 position have been shown to enhance inhibitory effects against specific targets such as Rab geranylgeranyl transferase (RGGT), which is implicated in cancer cell proliferation .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several imidazo derivatives on HeLa cells. The results indicated that certain modifications could significantly enhance cytotoxicity, with IC50 values ranging from 25 µM to over 700 µM depending on the specific derivative tested. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of related imidazo compounds were tested against gram-positive and gram-negative bacteria. Results showed that certain derivatives exhibited potent activity, suggesting that the imidazo[4,5-b]pyridine scaffold could serve as a promising lead for developing new antibiotics .
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWGBDFGJPSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.